molecular formula C19H24F6N2O5 B593648 フレカイニド-d4 酢酸塩 [ビス(2,2,2-トリフルオロエトキシ-1,1-d2)] CAS No. 1276197-21-7

フレカイニド-d4 酢酸塩 [ビス(2,2,2-トリフルオロエトキシ-1,1-d2)]

カタログ番号: B593648
CAS番号: 1276197-21-7
分子量: 478.425
InChIキー: RKXNZRPQSOPPRN-PQDNHERISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] has several scientific research applications:

準備方法

The synthesis of Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] involves the incorporation of deuterium atoms into the Flecainide acetate molecule. The synthetic route typically starts with the preparation of deuterated intermediates, followed by their reaction with appropriate reagents to form the final product. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the selective incorporation of deuterium atoms .

Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to meet commercial demands. These methods involve stringent quality control measures to ensure the purity and consistency of the final product .

化学反応の分析

Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .

類似化合物との比較

Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] can be compared with other deuterated anti-arrhythmic agents such as:

The uniqueness of Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] lies in its specific deuterium labeling, which provides distinct advantages in analytical studies, such as improved signal-to-noise ratio in mass spectrometry .

生物活性

Flecainide-d4 acetate, a deuterated form of the well-known antiarrhythmic drug flecainide acetate, exhibits significant biological activity primarily in the cardiovascular system. This compound is classified as a Class IC antiarrhythmic agent and is utilized for managing various cardiac arrhythmias. This article delves into its pharmacological properties, mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

1. Pharmacological Properties

Flecainide-d4 acetate possesses local anesthetic properties and stabilizes cardiac membranes by blocking sodium channels. This action leads to a reduction in excitability and conduction velocity in myocardial tissues. The compound is particularly effective in treating:

  • Atrioventricular nodal reciprocating tachycardia
  • Wolff-Parkinson-White syndrome
  • Severe symptomatic paroxysmal ventricular arrhythmias

Flecainide-d4 acetate functions by inhibiting the fast sodium channels in cardiac cells, which results in a decrease in the rate of depolarization during phase 0 of the cardiac action potential. This mechanism leads to:

  • Prolonged PR and QRS intervals : Clinical studies have shown that flecainide causes dose-dependent increases in PR and QRS intervals, with average increases of approximately 25% for both .
  • Negative inotropic effects : Some studies indicate that flecainide may reduce myocardial contractility, particularly at higher doses .

3. Pharmacokinetics

The pharmacokinetic profile of flecainide-d4 acetate reveals critical insights into its absorption, distribution, metabolism, and excretion:

  • Absorption : Following oral administration, flecainide-d4 is nearly completely absorbed, with peak plasma concentrations typically reached within 3 to 6 hours .
  • Metabolism : The compound undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (especially CYP2D6), yielding active and inactive metabolites .
  • Elimination : Approximately 30% of an administered dose is excreted unchanged in urine; renal function significantly influences its elimination half-life, which averages around 20 hours .

Table 1: Pharmacokinetic Parameters of Flecainide-d4 Acetate

ParameterValue
Cmax (ng/ml)150.4 ± 47.3
AUC0-72 (ng/ml/h)2219.2 ± 796.4
tmax (h)1.33 (1.00 – 3.67)
Half-life (h)~20

4. Clinical Studies and Case Reports

Clinical data support the efficacy of flecainide-d4 acetate in managing arrhythmias:

  • In a study involving patients with ventricular tachycardia, dose adjustments based on plasma levels correlated with reduced proarrhythmic events .
  • A significant case study demonstrated successful conversion of atrial fibrillation to normal sinus rhythm using flecainide in patients who were resistant to other therapies .

5. Safety Profile

While effective, flecainide-d4 acetate carries risks of adverse effects:

  • Proarrhythmic effects : Increased risk of new-onset atrioventricular block or bundle branch block has been documented .
  • Hemodynamic effects : Some patients may experience decreased ejection fraction or worsening heart failure symptoms during treatment .

Table 2: Summary of Safety Concerns Associated with Flecainide-d4 Acetate

ConcernDescription
Proarrhythmic EffectsRisk of new AV block or bundle branch block
Cardiac Conduction DisordersAltered conduction times (PR/QRS prolongation)
Adverse Hemodynamic EffectsPotential worsening of heart failure

特性

CAS番号

1276197-21-7

分子式

C19H24F6N2O5

分子量

478.425

IUPAC名

acetic acid;2,5-bis(1,1-dideuterio-2,2,2-trifluoroethoxy)-N-(piperidin-2-ylmethyl)benzamide

InChI

InChI=1S/C17H20F6N2O3.C2H4O2/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11;1-2(3)4/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26);1H3,(H,3,4)/i9D2,10D2;

InChIキー

RKXNZRPQSOPPRN-PQDNHERISA-N

SMILES

CC(=O)O.C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F

同義語

N-(2-Piperidylmethyl)-2,5-bis-(2,2,2-trifluoroethoxy)benzamide Acetate

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。